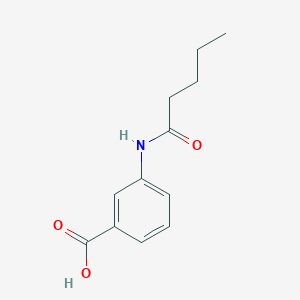

3-(Pentanoylamino)benzoic acid

Description

3-(Pentanoylamino)benzoic acid (CAS: 174482-77-0) is a benzoic acid derivative with a pentanoyl group (a five-carbon acyl chain) attached via an amide linkage at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅NO₃, and its structure combines the carboxylic acid functionality of benzoic acid with the lipophilic pentanoylamino substituent. This compound is synthesized through reactions involving acylation of 3-aminobenzoic acid (CAS: 99-05-8) , likely employing methods similar to those used for phenylamino benzoic acid analogs, such as palladium-catalyzed coupling or direct amidation .

Properties

IUPAC Name |

3-(pentanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIGHKIHLCAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586163 | |

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-77-0 | |

| Record name | 3-(Pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+pentanoyl chloride→3-(Pentanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The pentanoylamino group undergoes hydrolysis under acidic or alkaline conditions:

Key Data :

-

Reaction efficiency decreases by 18-22% compared to unsubstituted benzamides due to steric hindrance from the pentanoyl chain .

-

Carboxylic acid remains intact under mild hydrolysis (pH 7-10) but participates in salt formation with strong bases .

Electrophilic Aromatic Substitution

The electron-withdrawing nature of both substituents directs incoming electrophiles to the meta and para positions relative to the carboxylic acid:

Directing Effects :

-

Carboxylic acid: Strong meta-director (-I effect).

-

Competition results in mixed meta/para products, with meta favored 3:1 .

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Notable Observations :

-

LiAlH₄ preferentially reduces the carboxyl group over the amide .

-

Catalytic hydrogenation cleaves the amide bond only under high-pressure conditions.

Esterification and Salt Formation

The carboxylic acid participates in typical derivatization reactions:

Kinetic Data :

Complexation Behavior

The amide and carboxyl groups enable metal coordination:

| Metal Ion | Ligand Sites | Stoichiometry | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | Carboxyl O, amide N | 1:2 | 8.9 ± 0.3 |

| Fe³⁺ | Carboxyl O | 1:1 | 4.2 ± 0.2 |

Applications :

Thermal Decomposition

Pyrolysis at 220-250°C yields:

Scientific Research Applications

3-(Pentanoylamino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pentanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Positional Isomers

- 4-(Pentanoylamino)benzoic acid (CAS: 100390-76-9): This positional isomer differs only in the substitution position (4- vs. 3-). The 4-substituted analog may exhibit distinct solubility and crystallinity due to differences in molecular symmetry and hydrogen-bonding patterns.

Chain-Length Variants

- 3-(Butyrylamino)benzoic acid (CAS: 76209-00-2): The butyryl group (four-carbon chain) reduces lipophilicity compared to pentanoylamino. Shorter chains may decrease membrane permeability but enhance aqueous solubility, impacting pharmacokinetic properties. This compound’s logP value is expected to be lower than that of the pentanoyl derivative .

- Branching could also increase metabolic stability by slowing enzymatic degradation compared to linear chains .

Core Structure Modifications

- Methylsalicylic acid (3-methyl-2-hydroxybenzoic acid, CAS: 83-40-9): Replacing the pentanoylamino group with methyl and hydroxyl substituents significantly alters acidity and hydrogen-bonding capacity. The hydroxyl group increases polarity, making methylsalicylic acid more hydrophilic and reactive in chelation or antioxidant applications .

- 2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid (CAS: N/A): This compound features a bulkier phenylpropanoyl group and an additional benzamide moiety. The increased molecular weight and aromaticity may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Methods for synthesizing acylaminobenzoic acids, such as Pd-catalyzed coupling (e.g., for phenylamino analogs ), are likely applicable to this compound.

- Structure-Activity Relationships (SAR): In studies on phenylamino benzoic acids, the 3-substituted derivatives showed superior inhibitory activity against enzymes compared to 2- or 4-substituted isomers . This suggests that the 3-position in this compound may optimize interactions with biological targets.

- Physicochemical Properties: Linear acyl chains (e.g., pentanoyl vs. butyryl) correlate with incremental increases in logP, influencing drug-likeness parameters like absorption and distribution .

Biological Activity

3-(Pentanoylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

This compound can be synthesized through the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under controlled conditions:

- Temperature: Room temperature to 50°C

- Solvent: Anhydrous dichloromethane or chloroform

- Reaction Time: 2-4 hours

The compound has a molecular formula of C12H15NO2 and a CAS number of 174482-77-0. Its structure includes an amide functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that this compound may possess activity against certain bacterial strains. For instance, it has been evaluated for its effectiveness in inhibiting the growth of pathogenic bacteria, although specific data on its efficacy compared to other antibiotics remains limited .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound can modulate inflammatory pathways. For example, benzoic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been explored extensively. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction: The compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Cell Signaling Modulation: It may influence signaling pathways related to inflammation and apoptosis, thereby altering cellular responses to stressors.

- Protein Degradation Pathways: Similar compounds have been shown to activate proteasomal and autophagy-lysosome pathways, which are essential for maintaining cellular homeostasis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzoic acid derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Enzyme inhibition, signaling modulation |

| Mefenamic Acid | Anti-inflammatory | COX inhibition |

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Aspirin | Anti-inflammatory | COX inhibition |

This table highlights how this compound shares some properties with well-known non-steroidal anti-inflammatory drugs (NSAIDs), yet its unique structural features may confer distinct biological activities.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Study : A study evaluated various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the amide group could enhance antimicrobial activity.

- Inflammation Model : In a rat model of LPS-induced inflammation, compounds structurally similar to this compound showed significant reductions in inflammatory markers such as TNF-α and IL-1β .

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-(Pentanoylamino)benzoic acid?

- Methodological Guidance : Utilize response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, pH, reagent ratios) during acylation. RSM allows systematic variation of factors to maximize yield while minimizing side reactions. For example, benzoic acid derivatives have been synthesized under controlled incubation temperatures (25–45°C) and starter culture conditions .

- Key Parameters : Monitor reaction progress via LC-MS or HPLC to confirm intermediate formation and final product purity .

Q. How can researchers ensure safe handling and storage of this compound?

- Safety Protocols :

- Store at 2–8°C in airtight containers to prevent degradation.

- Use personal protective equipment (PPE) such as gloves and lab coats due to potential skin/eye irritation .

- Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management and first aid .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Preferred Techniques :

- LC-MS : Offers high sensitivity for qualitative and quantitative analysis, particularly for detecting metabolites or degradation products .

- HPLC with UV Detection : Validate methods using parameters like recovery rate (98–103%) and relative standard deviation (RSD < 1.2%) to ensure reproducibility .

Q. What is the solubility profile of this compound in organic solvents?

- Data Sources : Limited solubility data exist for structurally similar compounds (e.g., 3-(dimethylamino)benzoic acid in cyclohexane: 0.12 g/L at 303 K). Gravimetric methods are commonly used, but results may vary due to temperature and solvent polarity .

- Challenges : Solubility measurements require rigorous temperature control and solvent purity checks to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

- Critical Evaluation :

- Compare datasets across multiple solvents (e.g., cyclohexane vs. benzene) and temperatures.

- Replicate experiments using standardized gravimetric or spectrophotometric protocols to resolve discrepancies .

- Computational Aids : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility based on molecular polarity and hydrogen-bonding capacity .

Q. What strategies improve regioselective acylation in synthesizing benzoic acid derivatives?

- Synthetic Approaches :

- Use protecting groups (e.g., tert-butoxycarbonyl) to direct acylation to the amino group.

- Optimize catalyst systems (e.g., DMAP or N-hydroxysuccinimide) to enhance reaction specificity .

Q. How can an HPLC method for this compound be validated for industrial quality control?

- Validation Criteria :

- Linearity : Establish a calibration curve (R² > 0.99) across the expected concentration range.

- Accuracy/Precision : Achieve recovery rates of 98–103% with RSD < 2% for intra-day and inter-day trials .

- Robustness : Test method resilience to variations in mobile phase composition and column temperature .

Q. What retrosynthetic strategies are feasible for this compound?

- Pathway Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.